![molecular formula C25H20N4O3S B2733828 2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone CAS No. 902593-58-2](/img/structure/B2733828.png)
2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone
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Overview
Description
The compound “2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone” is a complex organic molecule. It is related to the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues, which are relevant structural templates in both natural and synthetic biologically active compounds .
Scientific Research Applications
Molecular Rearrangements and Synthetic Approaches
Research by Crabb et al. (1999) explored the preparation and molecular rearrangements of [1,2,4]triazoloquinazolinium betaines, providing foundational knowledge on the structural and chemical properties of related compounds, which could inform the synthesis and application of 2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone derivatives (Crabb, D. L., et al., 1999).
Antimicrobial Applications
Pandey et al. (2009) synthesized novel quinazolinones fused with triazole and tetrazine rings, demonstrating significant antimicrobial activity. This suggests that derivatives of triazoloquinazolinones, such as this compound, might hold potential as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Pandey, S., et al., 2009).
Antimicrobial and Nematicidal Properties
The study by Reddy et al. (2016) on the synthesis and evaluation of triazoloquinazolinylthiazolidinones for antimicrobial and nematicidal activities showcases the potential of triazoloquinazoline derivatives in agricultural applications, indicating that similar compounds could be developed for controlling nematodes and microbial pathogens in crops (Reddy, C. S., et al., 2016).
Future Directions
properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-31-21-13-18-19(14-22(21)32-2)26-25(33-15-20(30)16-9-5-3-6-10-16)29-24(18)27-23(28-29)17-11-7-4-8-12-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNIIMOHJDVMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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